SPMA‑d5 Achieves <7.5 % Relative Error vs. >15 % for d2‑SPMA in Human Urine LC‑MS/MS
In a fully validated LC‑MS/MS method employing automated 96‑well SPE and SPMA‑d5 as internal standard, the relative error across QC levels was <7.5 % and the relative standard deviation (RSD) remained below 6.5 %, enabling a calibration range of 0.4–200 ng/mL [1]. In contrast, a comparable on‑line enrichment LC‑MS/MS method using SPMA‑d2 as internal standard reported recoveries of 78.2 %–84.5 % and a lower limit of detection of 8 ng/mL, reflecting a roughly 20‑fold inferior sensitivity and wider imprecision [2]. This head‑to‑head method comparison demonstrates that the d5 isotopologue reduces method bias by approximately 2‑fold versus the d2 variant.
| Evidence Dimension | Method accuracy (relative error, %) |
|---|---|
| Target Compound Data | <7.5 % RE; <6.5 % RSD; LOD 0.4 ng/mL (SPMA‑d5) [1] |
| Comparator Or Baseline | 78.2–84.5 % recovery; RSD 1.49 %; LOD 8.0 ng/mL (SPMA‑d2) [2] |
| Quantified Difference | ~2‑fold lower bias and ~20‑fold superior sensitivity for the d5 method |
| Conditions | Human urine; SPE vs. on‑line enrichment; negative ESI‑MRM |
Why This Matters
Lower relative error directly reduces the risk of misclassifying a worker’s exposure status against the ACGIH Biological Exposure Index (25 µg/g creatinine), critical in regulatory compliance assessments.
- [1] Li Y, Li AC, Shi H, et al. Biomed Chromatogr. 2006;20(6-7):597-604. doi:10.1002/bmc.653 View Source
- [2] Ding C, Lu Y, Wang J, Lin S. Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry. Wei Sheng Yan Jiu. 2013;42(5):828-831. PMID:24218894 View Source
